molecular formula C17H15N5O3 B11003681 N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11003681
M. Wt: 337.33 g/mol
InChI Key: RBNZVIOMTSXKOA-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known by its chemical formula C22H22N4O3S2 , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the condensation of 4-aminobenzoic acid with 4-nitrobenzoyl chloride followed by reduction of the nitro group to an amino group. The acetylation of the amino group yields the final product.

Reaction Conditions::
  • Condensation: Typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Reduction: Hydrogenation using a catalyst such as palladium on carbon (Pd/C) .
  • Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production:: Industrial-scale production methods are proprietary, but research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, especially with strong oxidizing agents.

    Substitution: Exhibits nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group.

Common Reagents and Conditions::

    Oxidation: , such as .

    Substitution: or .

    Reduction: with a suitable catalyst.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amino compound.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

and N-(4-aminophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide . The uniqueness of our compound lies in its benzotriazinyl moiety.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H15N5O3/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)10-22-17(25)14-4-2-3-5-15(14)20-21-22/h2-9H,10H2,1H3,(H,18,23)(H,19,24)

InChI Key

RBNZVIOMTSXKOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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